Selegiline
Overview
Description
Mechanism of Action
Target of Action
Selegiline, also known as L-deprenyl, is a selective and irreversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that accelerates the breakdown of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior .
Mode of Action
This compound binds to MAO-B within the nigrostriatal pathways in the central nervous system, blocking the metabolism of dopamine and enhancing dopaminergic activity in the substantial nigra . This inhibition of MAO-B leads to an increase in dopamine levels in the brain, which can help alleviate symptoms of conditions like Parkinson’s disease .
Biochemical Pathways
By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to increased dopamine concentrations in the brain . This can enhance dopaminergic activity and potentially stimulate the release of dopamine from nerve cells . This compound also modulates lipid metabolism by activating AMPK pathways, which can influence energy homeostasis .
Pharmacokinetics
This compound exhibits highly variable pharmacokinetics. After oral administration, it is rapidly absorbed and metabolized to desmethylthis compound, levoamphetamine, and levomethamphetamine . The mean peak plasma concentration (Cmax) is approximately 2 µg/L, and the time to reach the peak is under an hour . The absolute bioavailability of this compound is approximately 10%, and it has an apparent volume of distribution of 1854L . The elimination half-life of this compound is about 1.5 hours .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It can prolong the effects of dopamine in the brain by preventing its breakdown . Recent studies have revealed that this compound may have neuroprotective mechanisms and a disease-modifying effect . It has been observed to induce nuclear translation of Nrf2, increase binding to the antioxidant response element (ARE), and enhance the expression of antioxidant enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metabolites or other substances can impact this compound’s effectiveness . Additionally, the compound’s action can be affected by the physiological state of the individual, including factors like age, overall health, and the presence of other medical conditions .
Biochemical Analysis
Biochemical Properties
Selegiline plays a significant role in biochemical reactions, particularly in the metabolism of dopamine, a crucial neurotransmitter. It binds to MAO-B within the nigrostriatal pathways in the central nervous system, blocking the metabolism of dopamine and enhancing dopaminergic activity . This interaction with MAO-B is selective and irreversible .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It increases the concentration of dopamine in the brain by inhibiting its breakdown, thereby influencing cell function . It has been shown to modulate lipid metabolism by activating AMPK pathways of epididymal white adipose tissues . Furthermore, it has been observed to induce the differentiation of EC cells into neuron-like cells in a concentration-dependent manner .
Molecular Mechanism
The mechanism of action of this compound is primarily through the inhibition of MAO-B. By binding to MAO-B, this compound blocks the breakdown of dopamine, thereby enhancing dopaminergic activity in the substantial nigra . It may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported that this compound reduced body weight and fat accumulation, and improved glucose metabolism without a corresponding change in food intake, in HFD-fed obese mice . Additionally, it has been found that this compound treatment had a dramatic effect on neuronal morphology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported that this compound increased the sexual activity in rodents with low sexual activity and correspondingly increased lifespan .
Metabolic Pathways
This compound is involved in the metabolic pathway of dopamine. By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its concentration in the brain . This compound is metabolized by three distinct pathways: N-dealkylation, β-carbon hydroxylation, and ring-hydroxylation .
Transport and Distribution
This compound is rapidly absorbed from the gastrointestinal tract and is distributed and metabolized very rapidly . It is lipophilic and therefore penetrates quickly into the tissues . The median apparent volume of distribution at steady state (Vss) after an intravenous 10-mg dose is approximately 130 L .
Subcellular Localization
The subcellular localization of this compound is primarily within the nigrostriatal pathways in the central nervous system, where it binds to MAO-B and inhibits the metabolism of dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing selegiline involves the reaction of R-(-)-N,α-dimethylphenylethylamine with 3-bromo-1-propyne . This reaction is typically carried out in a solvent mixture of an aromatic hydrocarbon and water at temperatures ranging from 30°C to 50°C . The this compound is then isolated from the organic phase and converted into its hydrochloride form .
Another approach involves a chemoenzymatic synthesis using imine reductase-catalyzed reductive amination . This method offers high conversion and stereoselectivity, making it a valuable technique for producing this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Selegiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form desmethylthis compound and other metabolites.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: The reaction with 3-bromo-1-propyne is an example of a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination typically involves the use of imine reductase enzymes.
Substitution: The reaction with 3-bromo-1-propyne requires an aromatic hydrocarbon solvent and water.
Major Products
The major products formed from these reactions include desmethylthis compound, levomethamphetamine, and levoamphetamine .
Scientific Research Applications
Selegiline has a wide range of scientific research applications:
Comparison with Similar Compounds
Selegiline is often compared with other MAO-B inhibitors such as rasagiline . Both compounds share similar mechanisms of action, but this compound has unique properties that make it distinct:
Neuroprotective Effects: This compound has been shown to have potential neuroprotective effects, which are still under investigation.
List of Similar Compounds
- Rasagiline
- Safinamide
- Pargyline
This compound’s unique combination of selectivity, efficacy, and potential neuroprotective properties make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLKOACVSPNER-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)N(C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14611-52-0 (hydrochloride), 2079-54-1 (deprenyl.hydrochloride) | |
Record name | Selegiline [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023575 | |
Record name | Selegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although the mechanisms for selegiline's beneficial action in the treatment of Parkinson's disease are not fully understood, the selective, irreversible inhibition of monoamine oxidase type B (MAO-B) is thought to be of primary importance. MAO-B is involved in the oxidative deamination of dopamine in the brain. Selegiline binds to MAO-B within the nigrostriatal pathways in the central nervous system, thus blocking microsomal metabolism of dopamine and enhancing the dopaminergic activity in the substantial nigra. Selegiline may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B. At higher doses, selegiline can also inhibit monozmine oxidase type A (MAO-A), allowing it to be used for the treatment of depression. | |
Record name | Selegiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01037 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14611-51-9 | |
Record name | Selegiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14611-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selegiline [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selegiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01037 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Selegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneethanamine, N,.alpha.-dimethyl-N-2-propynyl-, (R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELEGILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K1V7GP655 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
141-142 °C | |
Record name | Selegiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01037 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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